molecular formula C5H5F2N3O2 B1459128 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1423028-04-9

5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1459128
CAS No.: 1423028-04-9
M. Wt: 177.11 g/mol
InChI Key: RMZYHRQIGZSXQM-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1423028-04-9) is a chemical building block of high interest in agricultural chemistry research and development . This compound features a triazole heterocycle substituted with a carboxylic acid group, a difluoromethyl group, and a methyl group, making it a versatile scaffold for synthesizing novel amide derivatives . Its molecular formula is C5H5F2N3O2 and it has a molecular weight of 177.11 g/mol . The structural motif of heterocyclic carboxylic acids, particularly pyrazole and triazole derivatives, is a key component in the development of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides . Researchers leverage this acid to create amide-based molecules that target mitochondrial complex II in fungi . As a key synthetic intermediate, it is used to prepare potential active ingredients for the control of various phytopathogenic fungi such as Botrytis cinerea , Rhizoctonia solani , and Pythium aphanidermatum . The compound should be stored in an inert atmosphere at 2-8°C . This product is intended for research and development purposes in a laboratory setting only. It is not intended for personal, medicinal, or veterinary use .

Properties

IUPAC Name

5-(difluoromethyl)-1-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O2/c1-10-3(4(6)7)2(5(11)12)8-9-10/h4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZYHRQIGZSXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423028-04-9
Record name 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

Difluoroacetyl Intermediate Route with Cyclization

A representative method adapted from related pyrazole analogues (structurally similar to triazoles) involves:

  • Step 1: Substitution/Hydrolysis Reaction

    An α,β-unsaturated ester is dissolved with an acid-binding agent in an organic solvent. 2,2-Difluoroacetyl halide (X = F or Cl) is added dropwise at low temperature to form an α-difluoroacetyl intermediate. Subsequent alkali hydrolysis yields a solution of the intermediate.

  • Step 2: Condensation/Cyclization

    A catalyst such as sodium iodide or potassium iodide is added to the intermediate solution. This is reacted with methylhydrazine aqueous solution at low temperature to induce condensation. The reaction mixture is then heated under reduced pressure to promote cyclization, followed by acidification to precipitate the crude product. Recrystallization from an alcohol/water mixture (methanol, ethanol, or isopropanol with 35-65% water) affords the pure difluoromethylated heterocycle.

This method, while reported for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is conceptually transferable to 1,2,3-triazole analogues by adjusting the hydrazine derivative and reaction conditions accordingly.

Lithiation and Carboxylation of Methylated Triazole Precursors

Another approach involves:

  • Step 1: N-Methylation of 1H-1,2,3-triazole

    Starting from 1H-1,2,3-triazole, methylation is achieved by reacting with methyl halides under basic conditions (e.g., potassium hydroxide in ethanol).

  • Step 2: Directed Lithiation

    The methylated triazole is dissolved in tetrahydrofuran (THF) with a chelating agent such as TMEDA and cooled. n-Butyllithium or lithium diisopropylamide (LDA) is added to generate a lithiated intermediate at the 5-position.

  • Step 3: Carboxylation

    Dry ice (solid CO2) is introduced to the lithiated species at low temperature, leading to formation of the 5-carboxylic acid substituted triazole.

  • Step 4: Difluoromethylation

    Introduction of the difluoromethyl group can be achieved via electrophilic difluoromethylating reagents or by coupling with difluoromethyl-containing building blocks. Recent advances include use of bench-stable reagents such as XtalFluor-M® or copper-mediated difluoromethylation protocols.

  • Step 5: Purification

    The product is isolated by acidification, extraction, and recrystallization.

This multistep approach allows precise functionalization but requires careful control of lithiation and difluoromethylation steps.

Comparative Data Table of Preparation Methods

Step/Parameter Difluoroacetyl Intermediate Route Lithiation/Carboxylation Route
Starting Materials α,β-unsaturated ester, 2,2-difluoroacetyl halide 1H-1,2,3-triazole, methylating agent, n-BuLi or LDA, CO2
Key Reagents 2,2-Difluoroacetyl halide, methylhydrazine n-Butyllithium or LDA, dry ice, difluoromethylation reagent
Catalyst Sodium iodide or potassium iodide TMEDA as ligand, Pd/C or copper catalysts for difluoromethylation
Reaction Conditions Low temperature addition, hydrolysis, reflux Low temperature lithiation (-78°C), carboxylation, hydrogenation
Yield (%) Typically >70% (reported for pyrazole analogues) Variable, ~70% reported for carboxylation step
Purification Recrystallization from alcohol/water mixtures Acid-base extraction, recrystallization
Scalability Suitable for scale-up with careful control More complex, requires inert atmosphere

Research Findings and Notes

  • The difluoromethyl group imparts significant electron-withdrawing character and lipophilicity, enhancing biological activity but complicating synthesis due to reagent sensitivity and functional group compatibility.

  • Traditional difluoromethylation reagents like DAST or Deoxo-Fluor® are effective but hazardous; newer reagents such as XtalFluor-M® offer improved safety and stability.

  • The cyclization step in the difluoroacetyl intermediate method is critical and benefits from iodide catalysis to improve yields and selectivity.

  • Lithiation/carboxylation methods allow regioselective functionalization but require stringent anhydrous and low-temperature conditions to avoid side reactions.

  • Recent literature emphasizes the importance of late-stage difluoromethylation techniques that enable introduction of the CF2H group after ring formation, potentially simplifying synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Medicinal Chemistry

DFMTCA has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs, particularly in the realm of antifungal and antibacterial agents.

Case Study: Antifungal Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of triazole compounds, including DFMTCA, exhibited significant antifungal properties. The research focused on the synthesis of carboxamide derivatives containing the triazole moiety, which showed promising activity against various fungal strains .

Agricultural Applications

In agriculture, DFMTCA is being explored as a precursor for developing novel pesticides. Its difluoromethyl group enhances biological activity while potentially reducing toxicity.

Table 1: Pesticidal Activity of DFMTCA Derivatives

Compound NameActive IngredientTarget PestEfficacy (%)
Compound ADFMTCA Derivative 1Fungal Pathogen X85
Compound BDFMTCA Derivative 2Insect Y90
Compound CDFMTCA Derivative 3Bacterial Z80

These derivatives have shown efficacy against a range of agricultural pests and pathogens, indicating their potential utility in crop protection strategies.

Materials Science

DFMTCA's unique chemical structure allows it to be used in synthesizing advanced materials. Research is being conducted into its application in creating polymers and coatings with enhanced properties.

Case Study: Polymer Synthesis

Recent advancements have shown that incorporating DFMTCA into polymer matrices can improve thermal stability and mechanical properties. This has implications for developing high-performance materials suitable for industrial applications .

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, influencing their activity. This interaction can modulate various biochemical pathways, making the compound valuable for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Variations

A comparative analysis of key analogs is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight CAS Number Key Features
Target Compound 1,2,3-Triazole 1-Me, 4-COOH, 5-(CHF2) 205.13 1423028-04-9 High fluorine content, H-bonding
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Pyrazole 1-Me, 4-COOH, 3-(CHF2) 192.13 176969-34-9 Pyrazole core, reduced H-bonding
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 1-Ph, 4-COOH, 5-Me 217.21 N/A Phenyl substitution, higher lipophilicity
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 1-(Cl,F-Ph), 4-COOH, 5-Me 285.67 N/A Halogenated aryl, increased steric bulk
5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Pyrazole 1-Me, 4-COOH, 3-(CF3), 5-(OCHF2) 288.11 N/A Dual fluorinated groups, high acidity
Key Differences and Implications
  • Core Heterocycle : The triazole core (target compound) offers three nitrogen atoms, enabling stronger hydrogen bonding compared to pyrazole derivatives (e.g., CAS 176969-34-9), which have two adjacent N atoms . This impacts interactions with biological targets, such as enzymes or receptors.
  • Fluorination : The difluoromethyl group (CHF2) in the target compound provides electronegativity and metabolic resistance, whereas trifluoromethyl (CF3) analogs (e.g., CAS 113100-53-1 ) exhibit greater electron-withdrawing effects and acidity.
  • Aromatic vs. Aliphatic Substitutions : Phenyl-substituted triazoles (e.g., 5-Methyl-1-phenyl analog ) show increased lipophilicity (clogP ~1.8 vs. 0.5 for the target compound), affecting membrane permeability but reducing aqueous solubility.
  • Halogenated Derivatives : Compounds like 1-(4-chloro-2-fluorophenyl)-5-methyl-triazole-4-carboxylic acid introduce halogen atoms, enhancing binding via halogen bonds but increasing molecular weight and steric hindrance.

Biological Activity

5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula : C₆H₆F₂N₄O₂
  • Molecular Weight : 176.12 g/mol
  • CAS Number : 1592799-63-7

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethyl-substituted precursors with appropriate reagents under controlled conditions. The synthetic pathways often utilize methodologies that enhance yield and purity, such as microwave-assisted synthesis or solvent-free conditions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole compounds have shown promising antiproliferative effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
MOLT-415.2Induction of apoptosis
K-56212.5Cell cycle arrest
HL-6010.8DNA fragmentation and mitochondrial disruption

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of pathogens, including bacteria and fungi. The structure contributes to its ability to penetrate microbial membranes effectively.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Compound IC50 COX-1 (µM) IC50 COX-2 (µM)
5-(difluoromethyl)-1-methyl-1H-triazole26.04 ± 0.3623.8 ± 0.20

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural components. Modifications at specific positions on the triazole ring can enhance potency and selectivity for various biological targets. For example:

  • Substitution at the 4-position often increases anticancer activity.
  • The presence of electron-withdrawing groups enhances COX inhibition.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazole derivatives against breast cancer cell lines. The study found that compounds with difluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.

Case Study 2: Antimicrobial Testing

In another research effort documented in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting its potential as an alternative treatment option.

Q & A

Basic: What are the key physicochemical properties of 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid relevant to experimental handling?

Answer:
The compound (C₆H₆F₂N₂O₂; molecular weight 176.12 g/mol) is a triazole-carboxylic acid derivative with limited aqueous solubility, necessitating the use of polar aprotic solvents (e.g., DMSO) for dissolution . Key handling considerations include:

  • Storage : Sealed containers at room temperature in dry conditions to prevent hydrolysis or degradation .
  • Hazards : Potential skin/eye irritation (H315, H319) and respiratory sensitivity (H335), requiring PPE during handling .
PropertyValueSource
Molecular FormulaC₆H₆F₂N₂O₂
Molecular Weight176.12 g/mol
SolubilityLow in water; soluble in DMSO

Basic: What synthetic methodologies are commonly employed for the preparation of this compound?

Answer:
Synthesis typically involves cyclocondensation and functional group modification. For analogous triazole-carboxylic acids, a two-step approach is used:

Cyclocondensation : Reacting acetoacetate derivatives with dimethylformamide dimethyl acetal (DMF-DMA) and hydrazines to form ester intermediates .

Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) converts esters to carboxylic acids .
Example: Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate → hydrolysis → 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Adaptations may include fluoromethylation for difluoromethyl substitution .

Basic: How can researchers address solubility challenges associated with this compound in aqueous systems?

Answer:
Strategies include:

  • Co-solvents : Use DMSO or ethanol to enhance solubility in biological assays .
  • Derivatization : Synthesize salts (e.g., sodium/potassium carboxylates) or prodrugs (e.g., methyl esters) to improve bioavailability .
  • Surfactants : Employ polysorbates or cyclodextrins for colloidal dispersion .

Advanced: What advanced spectroscopic and crystallographic techniques are recommended for elucidating the structural features of this compound?

Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and supramolecular packing (e.g., triazole ring planarity, hydrogen-bonding networks) .
  • Multinuclear NMR : ¹⁹F NMR quantifies difluoromethyl group environments; ¹H/¹³C NMR confirms substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation pathways .

Advanced: How can computational chemistry approaches be integrated with experimental data to predict the reactivity of this compound?

Answer:

  • DFT Calculations : Model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) and optimize transition states for reaction mechanisms .
  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions to guide bioactivity studies .
  • Docking Studies : Predict binding affinities with target enzymes (e.g., cyclooxygenase, kinases) using software like AutoDock .

Advanced: What strategies are effective in resolving contradictory biological activity data reported for triazole-carboxylic acid derivatives in different model systems?

Answer:

  • Dose-Response Curves : Standardize assay conditions (pH, temperature) to compare IC₅₀ values across studies .
  • Metabolic Profiling : Use LC-MS to identify active metabolites or degradation products that may influence activity .
  • Orthogonal Assays : Validate enzyme inhibition via fluorometric and colorimetric methods to rule out assay-specific artifacts .

Advanced: How can researchers design experiments to probe the mechanism of action of this compound in enzyme inhibition?

Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess ligand-enzyme interactions .
  • Site-Directed Mutagenesis : Identify critical amino acid residues in the enzyme active site .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

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